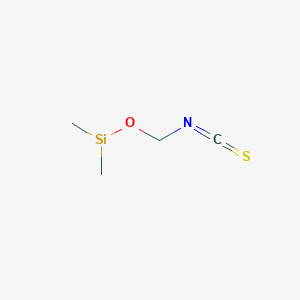
CID 78069494
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78069494” is known as Silane, isothiocyanatomethoxydimethyl-. This compound is a silane derivative, characterized by the presence of an isothiocyanate group attached to a methoxydimethylsilane backbone. Silanes are a group of silicon-based compounds that are widely used in various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, isothiocyanatomethoxydimethyl- typically involves the reaction of dimethylchlorosilane with potassium isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2SiCl2+KSCN→(CH3)2Si(OCH3)NCS+KCl
Industrial Production Methods
In industrial settings, the production of Silane, isothiocyanatomethoxydimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, isothiocyanatomethoxydimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other nitrogen-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, amines, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, isothiocyanatomethoxydimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for various biochemical assays and studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Silane, isothiocyanatomethoxydimethyl- involves the interaction of the isothiocyanate group with nucleophiles, leading to the formation of thiourea derivatives. These interactions are crucial for its applications in modifying surfaces and biomolecules. The silicon backbone provides stability and enhances the compound’s reactivity towards various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylchlorosilane (CID 78069494): A precursor in the synthesis of Silane, isothiocyanatomethoxydimethyl-.
Trimethylsilyl isothiocyanate (this compound): Another silane derivative with similar reactivity but different substituents.
Methoxytrimethylsilane (this compound): A related compound with a methoxy group attached to a trimethylsilane backbone.
Uniqueness
Silane, isothiocyanatomethoxydimethyl- is unique due to the presence of both methoxy and isothiocyanate groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form strong bonds with different substrates makes it valuable in industrial applications, particularly in the production of coatings and adhesives.
Propriétés
Formule moléculaire |
C4H8NOSSi |
|---|---|
Poids moléculaire |
146.26 g/mol |
InChI |
InChI=1S/C4H8NOSSi/c1-8(2)6-3-5-4-7/h3H2,1-2H3 |
Clé InChI |
BFXTWASAKPHQEH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)OCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


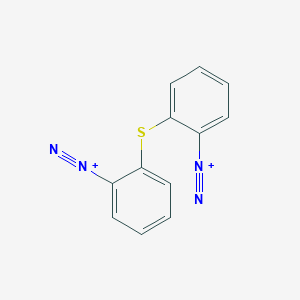
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
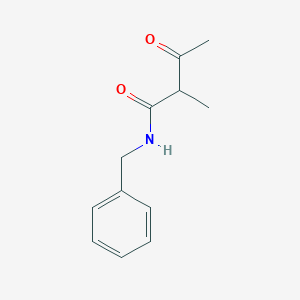
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
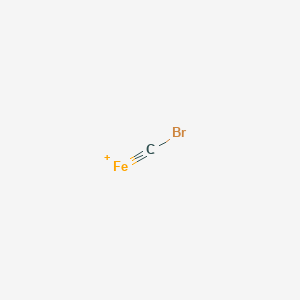
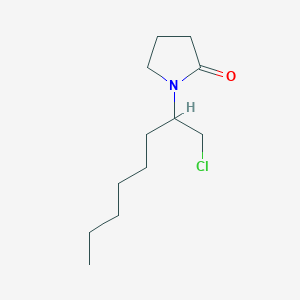
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
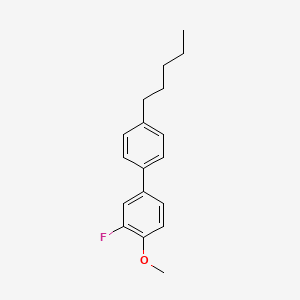
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
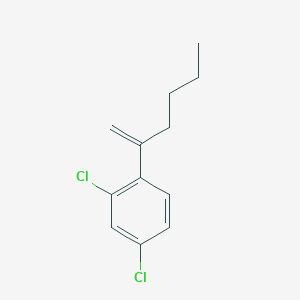
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
